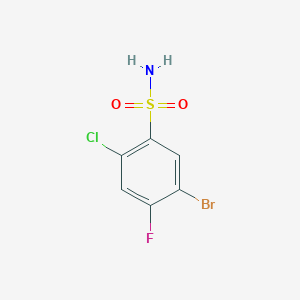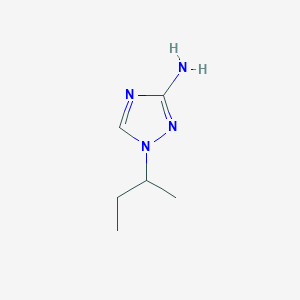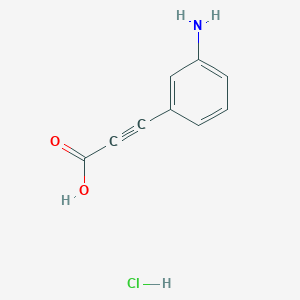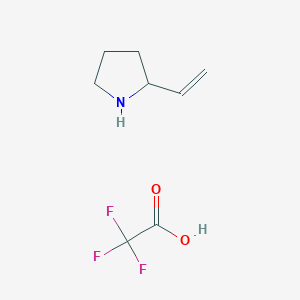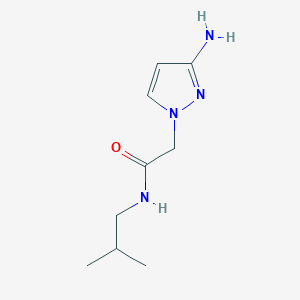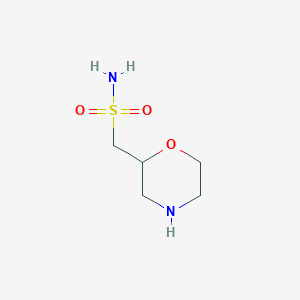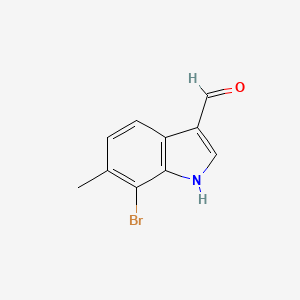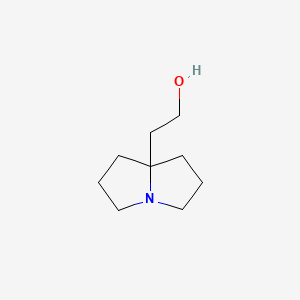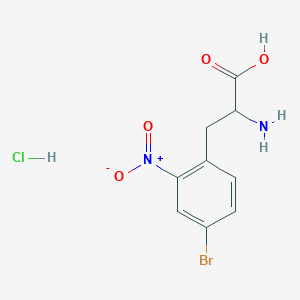![molecular formula C12H15N3O2 B13515895 tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13515895.png)
tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The tert-butyl group attached to the carboxylate moiety enhances the compound’s stability and solubility, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate typically involves a multi-step process. One common method includes the reaction of an aryl aldehyde with 2-aminopyridine to form an imine intermediate. This intermediate then undergoes a [4+1] cycloaddition with tert-butyl isocyanide, resulting in the formation of the desired imidazo[1,2-a]pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow systems and microreactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions often require the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the formation of ergosterol in fungal cells by targeting the enzyme sterol 14-alpha demethylase (CYP51). This inhibition disrupts the cell membrane integrity, leading to the antifungal effects observed .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazines: These compounds share a similar core structure but differ in the nitrogen atom’s position within the ring system.
Imidazo[1,2-a]pyridines: Other derivatives of this family may have different substituents, leading to variations in their biological activities and chemical properties.
Uniqueness
tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific tert-butyl and amino substituents, which enhance its stability, solubility, and bioactivity. These properties make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
tert-butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)9-7-15-5-4-8(13)6-10(15)14-9/h4-7H,13H2,1-3H3 |
InChI Key |
OTNRIHCBOAAZPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN2C=CC(=CC2=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



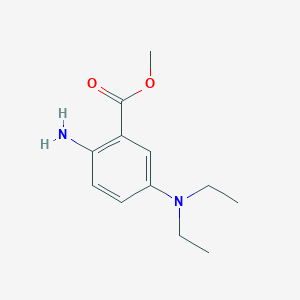
![Tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate](/img/structure/B13515837.png)
